

A Comparative Guide to Tetrairidium Dodecacarbonyl and Tetrarhodium Dodecacarbonyl as Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: *B077418*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of two prominent catalysts, **tetrairidium dodecacarbonyl** ($\text{Ir}_4(\text{CO})_{12}$) and tetrarhodium dodecacarbonyl ($\text{Rh}_4(\text{CO})_{12}$), with a focus on their performance in hydroformylation reactions, a cornerstone of industrial organic synthesis.

Introduction

Tetrairidium dodecacarbonyl and tetrarhodium dodecacarbonyl are both metal carbonyl clusters that have found application as catalyst precursors in a variety of organic transformations.^{[1][2]} Structurally, $\text{Ir}_4(\text{CO})_{12}$ possesses a tetrahedral iridium core with all terminal carbonyl ligands, exhibiting Td symmetry.^{[1][3]} In contrast, $\text{Rh}_4(\text{CO})_{12}$ features a tetrahedral rhodium core with nine terminal and three bridging carbonyl ligands, resulting in C_{3v} symmetry.^{[2][4]} These structural differences can influence their catalytic behavior.

While both are used in reactions like hydroformylation, their performance characteristics, including activity, selectivity, and stability, can differ significantly. This guide will delve into these aspects, supported by experimental data, to aid in the informed selection of the optimal catalyst for specific applications.

Performance in Hydroformylation

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen).[\[5\]](#) The efficiency of this process is highly dependent on the catalyst used.

Data Summary:

Catalyst Precursor	Substrate	Temperature (°C)	Pressure (atm)	Conversion (%)	Selectivity (Aldehyde) (%)	Linear: Branched Ratio	Reference
Rh ₄ (CO) ₁₂	Propylene	Room Temp.	Ambient	-	Yields butyraldehydes	-	[6]
Rh ₄ (CO) ₁₂	3,3-dimethylbut-1-ene	~25	10-40 (CO), 5-20 (H ₂)	-	-	-	[7]
Rh ₄ (CO) ₁₂ /SiO ₂	Propylene	164	10	-	Specific rate: 2.28 h ⁻¹	-	[8]
Ir(I)-catalyst	Olefins	-	-	-	-	-	[9]

Note: Direct comparative data under identical conditions for Ir₄(CO)₁₂ in hydroformylation is limited in the provided search results. The table primarily reflects the performance of Rh₄(CO)₁₂. Iridium-based catalysts are known for their use in related carbonylation processes like the Cativa process for acetic acid production.[\[10\]](#)

Key Observations:

- Rhodium-based catalysts are highly effective for hydroformylation, even under mild conditions.[\[6\]](#) The use of phosphine ligands with rhodium catalysts can further enhance their performance, leading to higher selectivity for the desired linear aldehyde product.[\[11\]](#)

- Iridium-based catalysts are also active in carbonylation reactions. For instance, the Cativa process, which utilizes an iridium catalyst, has largely superseded the rhodium-based Monsanto process for acetic acid production due to its higher efficiency and stability.[10] While direct data on $\text{Ir}_4(\text{CO})_{12}$ in olefin hydroformylation is less prevalent in the search results, iridium catalysts are known to be effective for this transformation.[9]

Experimental Protocols

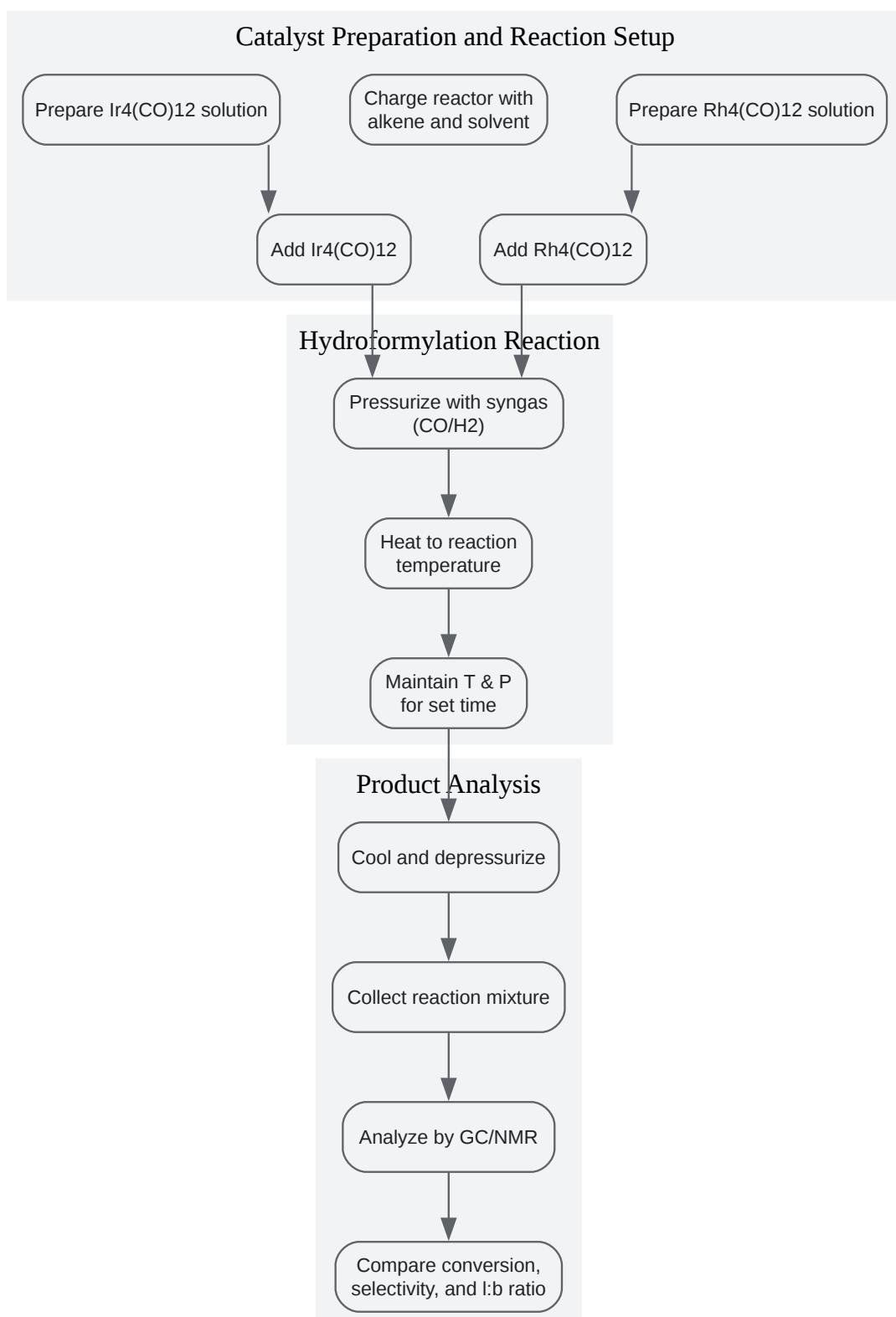
General Hydroformylation Procedure (Illustrative)

The following is a generalized experimental protocol for olefin hydroformylation, which can be adapted for use with either $\text{Ir}_4(\text{CO})_{12}$ or $\text{Rh}_4(\text{CO})_{12}$ as the catalyst precursor.

Materials:

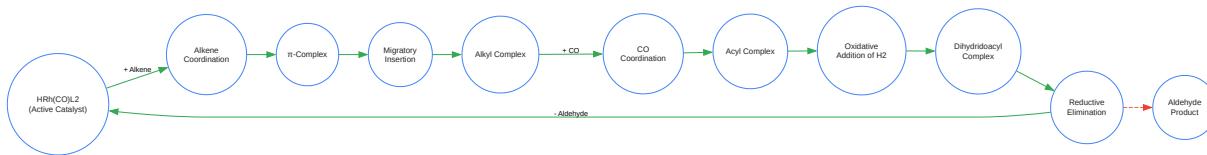
- Alkene (e.g., 1-hexene)
- Catalyst precursor ($\text{Ir}_4(\text{CO})_{12}$ or $\text{Rh}_4(\text{CO})_{12}$)
- Solvent (e.g., toluene, tetraglyme)
- Syngas (CO/H₂ mixture, typically 1:1)
- High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:


- The high-pressure reactor is charged with the alkene, solvent, and the catalyst precursor.
- The reactor is sealed and purged several times with nitrogen or argon to remove air.
- The reactor is then pressurized with the syngas mixture to the desired pressure (e.g., 50-100 atm).[5]
- The reaction mixture is heated to the desired temperature (e.g., 90-150 °C) with vigorous stirring.[5][12]

- The reaction is allowed to proceed for a specified time, during which the pressure is maintained by feeding additional syngas as it is consumed.
- After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.
- The reaction mixture is collected, and the products are analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.

Reaction Mechanisms and Logical Relationships


The catalytic cycle for hydroformylation generally follows the Heck and Breslow mechanism. The following diagrams illustrate the key steps involved for a generic rhodium-based catalyst. A similar cycle can be envisioned for iridium-based catalysts.

Experimental Workflow for Catalyst Comparison

Caption: A generalized workflow for comparing the catalytic performance of $\text{Ir}_4(\text{CO})_{12}$ and $\text{Rh}_4(\text{CO})_{12}$ in hydroformylation.

Catalytic Cycle of Hydroformylation (Rhodium-based)

[Click to download full resolution via product page](#)

Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion

Both **tetrairidium dodecacarbonyl** and tetrarhodium dodecacarbonyl are valuable catalyst precursors for carbonylation reactions. The choice between them depends on the specific requirements of the chemical transformation. For hydroformylation of simple olefins, rhodium-based catalysts, including $\text{Rh}_4(\text{CO})_{12}$, are well-established and highly efficient, often providing high selectivity to the desired linear aldehyde. Iridium catalysts, while perhaps less commonly cited for simple olefin hydroformylation in the provided context, exhibit excellent performance in other industrial carbonylation processes, suggesting their potential for broader applications. The higher price of rhodium compared to iridium may also be a factor in catalyst selection for large-scale industrial processes.^[13] Further research into the direct comparison of these two clusters under a wider range of conditions and with various substrates would be beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Tetrarhodium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrarhodium_dodecacarbonyl [chemeurope.com]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
- 6. Hydroformylation of Propylene With Hydrogen, Rh₄(CO)₁₂ and Carbon Monoxide | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 7. The Rh₄(CO)₁₂-catalyzed hydroformylation of 3,3-dimethylbut-1-ene promoted with HMn(CO)5. Bimetallic catalytic binuclear elimination as an origin for synergism in homogeneous catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Iridium–aluminium trichloride co-catalysed hydroformylation–acetalization of olefins with H₂O as the hydrogen source - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Migratory insertion - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PGM prices and trading | Johnson Matthey [matthey.com]
- To cite this document: BenchChem. [A Comparative Guide to Tetrairidium Dodecacarbonyl and Tetrarhodium Dodecacarbonyl as Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077418#tetrairidium-dodecacarbonyl-vs-tetrarhodium-dodecacarbonyl-as-catalyst>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com